CT1113

Deubiquitinase Inhibition Biochemical Assay Structure-Activity Relationship

Validating USP28-driven c-MYC or NOTCH1 pathways requires a selective, potent DUB inhibitor to avoid off-target confounding. CT1113 solves this with quantitative advantages over earlier tool compounds. - **Biochemical potency**: USP28 IC50 = 3.9 nM; USP25 IC50 = 26.1 nM - **Selectivity**: No significant activity against other DUBs or SENP1 up to 1 µM - **Clinical validation**: Advanced to Phase I (NCT05873777) - not just a tool compound - **On-target effects**: Degrades c-MYC, NOTCH1, and BCR-ABL1 via ubiquitin-proteasome pathway

Molecular Formula C25H29N5O2S
Molecular Weight 463.6 g/mol
Cat. No. B12377666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCT1113
Molecular FormulaC25H29N5O2S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CC4=C(C=C(C=C4)N5CC6CCC(C5)N6)OC3)NC
InChIInChI=1S/C25H29N5O2S/c1-14-3-8-20-22(26-2)23(33-25(20)27-14)24(31)29-18-9-15-4-7-19(10-21(15)32-13-18)30-11-16-5-6-17(12-30)28-16/h3-4,7-8,10,16-18,26,28H,5-6,9,11-13H2,1-2H3,(H,29,31)/t16?,17?,18-/m1/s1
InChIKeyWTGNDKCABSWCMB-DAWZGUTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CT1113: USP25/USP28 Dual Inhibitor Overview


CT1113 (CAS: 2523435-18-7) is a small molecule dual inhibitor of the deubiquitinating enzymes (DUBs) ubiquitin-specific protease 25 (USP25) and USP28 [1]. It exhibits potent biochemical inhibition with IC50 values of 26.1 nM for USP25 and 3.9 nM for USP28, respectively . CT1113 demonstrates a high degree of selectivity, showing no significant activity against a panel of other DUBs or SENP1 at concentrations up to 1 µM [2]. By inhibiting these enzymes, CT1113 promotes the ubiquitin-mediated degradation of key oncogenic proteins such as c-MYC, NOTCH1, and BCR-ABL1, leading to anti-tumor effects in multiple preclinical cancer models [3].

Why CT1113 Cannot Be Substituted


The USP25/28 inhibitor class is highly heterogeneous in terms of potency, selectivity, and mechanism. Generic substitution with alternative DUB inhibitors is not feasible due to significant quantitative differences in target engagement and functional outcomes. For instance, the first-generation dual inhibitor AZ1 (USP25/28 IC50s: 620 nM/700 nM) is over 20-fold less potent than CT1113 . Furthermore, CT1113 is one of the only USP28-targeting molecules to have advanced to clinical evaluation (Phase I, NCT05873777), a milestone not achieved by earlier tool compounds [1]. The compound's unique chiral specificity, with one enantiomer being significantly more potent, further underscores the importance of precise chemical identity [2]. These factors create a high barrier for direct substitution in both research and therapeutic development pipelines.

CT1113: Potency & Selectivity Evidence


Biochemical Potency vs. AZ1

CT1113 demonstrates substantially greater biochemical potency against both USP25 and USP28 compared to the earlier dual inhibitor AZ1. While CT1113 inhibits USP28 with an IC50 of 3.9 nM, AZ1 requires 700 nM to achieve 50% inhibition . This represents a 179-fold improvement in potency for CT1113 against USP28.

Deubiquitinase Inhibition Biochemical Assay Structure-Activity Relationship

Target Selectivity vs. Vialinin A

CT1113 exhibits high selectivity for its intended targets. At a concentration of 1 µM, it shows no significant inhibitory activity against a panel of other deubiquitinases (including USP2, USP7, USP8, USP9x, UCH-L3, UCH-L5) or SENP1, whereas many other DUB inhibitors, such as Vialinin A (USP4/5 IC50s 1.5-5.9 µM), demonstrate broader, less specific inhibitory profiles [1]. This is in stark contrast to Vialinin A, which, while potent against USP4/5, shows no selectivity for USP25/28 .

Deubiquitinase Selectivity Off-Target Activity Chemoproteomics

Cellular Activity Compared to ML364

In cellular assays, CT1113 demonstrates potent anti-proliferative effects in Ph+ALL cell lines with an average IC50 of approximately 200 nM [1]. This is over 5-fold more potent than the USP2 inhibitor ML364, which has a reported cellular IC50 of >1 µM in cancer cell viability assays [2]. While a direct head-to-head study is not available, the data suggests CT1113 achieves superior cellular target engagement at lower concentrations compared to other DUB inhibitors with different target specificities.

Cytotoxicity Cancer Cell Lines Target Engagement

Clinical Stage Advancement

CT1113 is one of the first USP28 inhibitors to enter human clinical trials. A Phase I study (NCT05873777) in relapsed/refractory acute myeloid leukemia (R/R AML) has been initiated, with preliminary reports indicating an excellent safety and PK profile, and early signs of efficacy [1]. This is a major differentiating factor compared to other DUB inhibitors like AZ1, ML364, and Vialinin A, which have not advanced beyond preclinical evaluation [2].

Clinical Development Therapeutic Index Translational Research

BCR-ABL1 Degradation vs. TKIs

In Ph+ALL models, CT1113 not only suppresses BCR-ABL1 phosphorylation but also reduces total BCR-ABL1 protein levels, a mechanism distinct from TKIs like imatinib [1]. CT1113 treatment leads to increased ubiquitination and proteasomal degradation of BCR-ABL1. This mechanism is effective against TKI-resistant BCR-ABL1 mutants, including the T315I gatekeeper mutation [2]. While other DUB inhibitors may modulate protein stability, this specific degradation of the BCR-ABL1 oncoprotein by CT1113 is a key differentiating feature.

Drug Resistance BCR-ABL1 Proteasomal Degradation

CT1113: Key Research Applications


c-MYC-Driven Cancers with USP28 Dependency

CT1113 is an ideal tool for studying the role of USP28-mediated c-MYC stabilization in cancers such as Burkitt lymphoma, pancreatic ductal adenocarcinoma, and certain subtypes of acute myeloid leukemia (AML). In these settings, CT1113 can be used to probe the functional consequences of c-MYC degradation [1]. Its high potency (IC50 3.9 nM for USP28) and selectivity minimize confounding effects from other DUBs, providing a clean signal for USP28-dependent phenotypes [2].

TKI-Resistant Ph+ ALL Research

CT1113 presents a novel research avenue for BCR-ABL1-positive leukemias, particularly those harboring TKI-resistant mutations. By inducing proteasomal degradation of BCR-ABL1, CT1113 can be used in preclinical models to evaluate combination strategies with TKIs or as a monotherapy in TKI-resistant settings [3]. The distinct mechanism of action offers a clear advantage over compounds that solely inhibit kinase activity.

USP25 in Immune Modulation & Inflammation

While primarily known for its anti-cancer activity, CT1113's potent inhibition of USP25 (IC50 26.1 nM) makes it a valuable probe for studying USP25's role in innate immunity and inflammatory pathways. Researchers can use CT1113 to dissect USP25-specific functions in pathways like TLR signaling or antiviral responses, where USP25 has been implicated .

USP28 Target Validation in T-ALL

Given the established link between USP28 and NOTCH1 stability in T-ALL, CT1113 serves as a critical tool for validating USP28 as a therapeutic target in this disease. Its ability to destabilize NOTCH1 and inhibit growth in both NOTCH1-mutant and wild-type T-ALL models makes it a versatile reagent for preclinical target validation studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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